3,5-Hexadiyn-2-one
Description
3,5-Hexadiyn-2-one is an organic compound with the molecular formula C₆H₄O and the structural formula HCCC=CCOMe (where Me denotes a methyl group) . It belongs to the class of conjugated diynones, characterized by two triple bonds (diynes) and a ketone group. The compound’s linear structure with alternating triple and single bonds confers unique electronic properties, such as extended π-conjugation, which may influence its reactivity and stability.
Properties
CAS No. |
31097-80-0 |
|---|---|
Molecular Formula |
C6H4O |
Molecular Weight |
92.09 g/mol |
IUPAC Name |
hexa-3,5-diyn-2-one |
InChI |
InChI=1S/C6H4O/c1-3-4-5-6(2)7/h1H,2H3 |
InChI Key |
GCZFLFFXKMSZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Hexadiyn-2-one typically involves the coupling of acetylene derivatives. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst . The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial in scaling up the production process to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,5-Hexadiyn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Substituted alkynes or alkenes.
Scientific Research Applications
3,5-Hexadiyn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, including anti-cancer and anti-inflammatory effects, is ongoing.
Industry: It is used in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Hexadiyn-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the triple bonds and the ketone group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Structural and Functional Group Comparison
Stability Challenges :
- Conjugated diynones may undergo [2+2] cycloadditions or polymerization under light or heat.
- Methyl substitution in this compound could mitigate steric strain compared to bulkier analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
